Isobutyl propyl sulfide

Catalog No.
S1535362
CAS No.
1741-84-0
M.F
C7H16S
M. Wt
132.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isobutyl propyl sulfide

CAS Number

1741-84-0

Product Name

Isobutyl propyl sulfide

IUPAC Name

2-methyl-1-propylsulfanylpropane

Molecular Formula

C7H16S

Molecular Weight

132.27 g/mol

InChI

InChI=1S/C7H16S/c1-4-5-8-6-7(2)3/h7H,4-6H2,1-3H3

InChI Key

YZCUJPLKGSDCFP-UHFFFAOYSA-N

SMILES

CCCSCC(C)C

Canonical SMILES

CCCSCC(C)C

Description

The exact mass of the compound Isobutyl propyl sulfide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 159032. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Isobutyl propyl sulfide is an organic compound characterized by its unique structure, which consists of a sulfide functional group connecting an isobutyl group and a propyl group. Its chemical formula is C7H16SC_7H_{16}S, and it is a member of the sulfide family, known for its distinct odor and potential applications in various fields, including chemistry and biology.

Typical of sulfides. Key reactions include:

  • Oxidation: Sulfides can be oxidized to sulfoxides and sulfones. For example, isobutyl propyl sulfide may react with hydrogen peroxide to form the corresponding sulfoxide.
  • Nucleophilic Substitution: The sulfur atom in sulfides acts as a nucleophile, allowing it to participate in nucleophilic substitution reactions with alkyl halides.
  • Decomposition: Under certain conditions, isobutyl propyl sulfide can undergo thermal decomposition, leading to the formation of smaller sulfur-containing compounds.

Research indicates that sulfides, including isobutyl propyl sulfide, exhibit various biological activities. These compounds have been shown to possess antibacterial properties and may influence cellular signaling pathways. Specific studies have demonstrated that certain sulfides can act as signaling molecules in biological systems, potentially affecting vascular function and inflammation responses .

Isobutyl propyl sulfide can be synthesized through several methods:

  • Direct Alkylation: This method involves the reaction of isobutanol with propanethiol in the presence of an acid catalyst to facilitate the formation of the sulfide bond.
  • Nucleophilic Substitution: Isobutyl bromide can react with sodium propanethiolate to yield isobutyl propyl sulfide.
  • Reduction of Sulfoxides: Starting from an appropriate sulfoxide, reduction using lithium aluminum hydride can yield the corresponding sulfide.

Isobutyl propyl sulfide has various applications:

  • Flavoring Agent: It is used in food products for its characteristic flavor.
  • Fragrance Component: The compound finds usage in perfumes due to its unique scent profile.
  • Chemical Intermediate: It serves as a precursor in organic synthesis processes, particularly for other sulfur-containing compounds.

Interaction studies of isobutyl propyl sulfide focus on its reactivity with various electrophiles and nucleophiles. The compound's ability to form stable complexes with metals has been explored, indicating potential applications in catalysis. Additionally, studies on its interactions with biological systems reveal insights into its mechanism of action at the cellular level .

Isobutyl propyl sulfide shares similarities with several other sulfur-containing compounds. Below are some comparable compounds along with their unique characteristics:

CompoundStructureUnique Characteristics
n-Propyl sulfideC3H7SC3H7C_3H_7-S-C_3H_7Simple structure; commonly used as a solvent
Butyl methyl sulfideC4H9SC1H3C_4H_9-S-C_1H_3Used primarily as a solvent and reagent in organic synthesis
Tert-butyl propyl sulfideC4H10SC_4H_{10}SExhibits different reactivity patterns due to tert-butyl group

Isobutyl propyl sulfide is unique due to its specific combination of branched and linear alkane groups, which influences both its physical properties and reactivity compared to other similar compounds.

XLogP3

3.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

1741-84-0

Wikipedia

Propyl 2-methylpropylsulfide

Dates

Modify: 2024-02-18

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